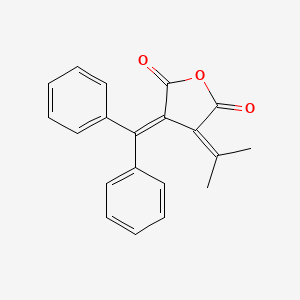
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of nitrofluorenone derivatives, which are characterized by the presence of nitro groups and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride typically involves the nitration of fluorene derivatives followed by the introduction of the carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene derivative is then reacted with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as primary amines or alcohols under mild to moderate temperature conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophiles. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Uniqueness
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is unique due to the presence of three nitro groups and a carbonyl chloride functional group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of oxidative and nucleophilic reactivity, making it valuable in various synthetic and research contexts.
Propiedades
Número CAS |
53410-48-3 |
|---|---|
Fórmula molecular |
C14H4ClN3O8 |
Peso molecular |
377.65 g/mol |
Nombre IUPAC |
4,5,7-trinitro-9-oxofluorene-2-carbonyl chloride |
InChI |
InChI=1S/C14H4ClN3O8/c15-14(20)5-1-7-11(9(2-5)17(23)24)12-8(13(7)19)3-6(16(21)22)4-10(12)18(25)26/h1-4H |
Clave InChI |
CCWVPJGYQCDGSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


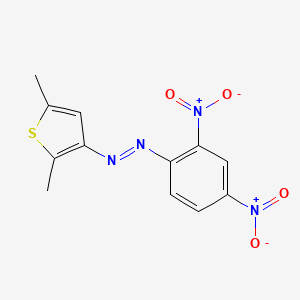
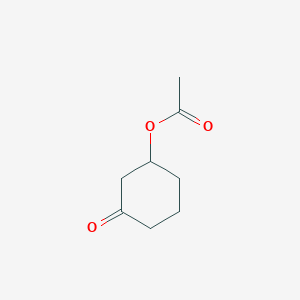
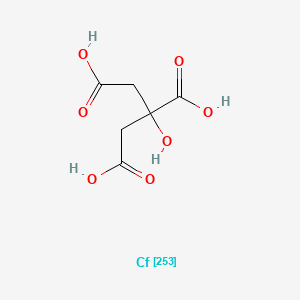
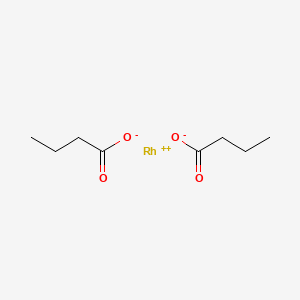
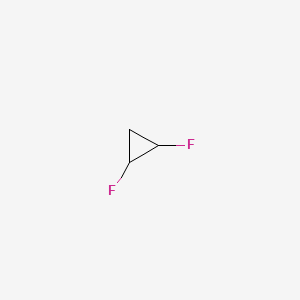
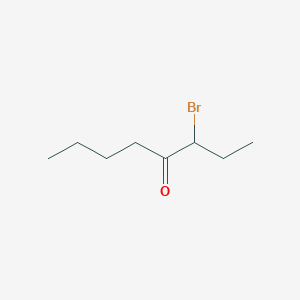
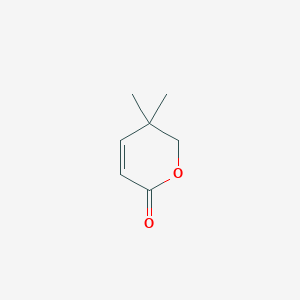
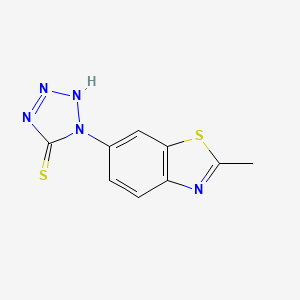
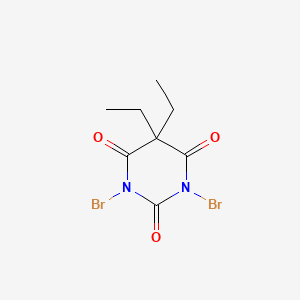
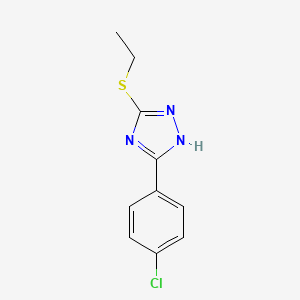
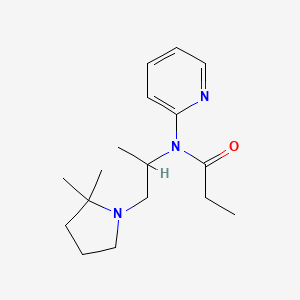
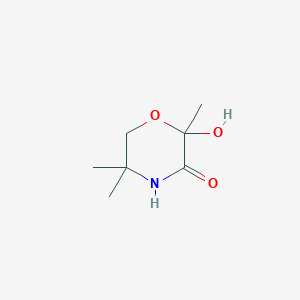
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
